Methyl 1H-indene-2-carboxylate
CAS No.: 17332-04-6
Cat. No.: VC13508562
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17332-04-6 |
|---|---|
| Molecular Formula | C11H10O2 |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | methyl 1H-indene-2-carboxylate |
| Standard InChI | InChI=1S/C11H10O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-6H,7H2,1H3 |
| Standard InChI Key | PKYVDUBWMRQMPC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=CC=CC=C2C1 |
| Canonical SMILES | COC(=O)C1=CC2=CC=CC=C2C1 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
Methyl 1H-indene-2-carboxylate is the systematic name for this compound, though it is also referenced under multiple synonyms, including:
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Methyl 2-indenecarboxylate
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1H-Indene-2-carboxylic acid, methyl ester
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2-Indencarbonsäure-methylester
These variants reflect regional naming conventions and historical usage in chemical literature .
Molecular Structure and Formula
The compound’s structure consists of an indene ring system—a bicyclic framework comprising a benzene ring fused to a cyclopentene moiety—with a methoxycarbonyl group (-COOCH) at the 2-position (Figure 1). Its molecular formula, , corresponds to an exact mass of 174.068 g/mol and a polar surface area (PSA) of 26.3 Ų, calculated using computational methods . The LogP value of 1.7991 suggests moderate lipophilicity, indicative of solubility in organic solvents such as toluene or ethyl acetate .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 17332-04-6 |
| Molecular Formula | |
| Molecular Weight | 174.196 g/mol |
| Exact Mass | 174.068 g/mol |
| LogP | 1.7991 |
| Polar Surface Area | 26.3 Ų |
Synthesis and Manufacturing
Synthetic Routes from Patent Literature
A Chinese patent (CN105461552A) outlines a method for synthesizing a structurally related compound, (+)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, which provides insights into potential strategies for producing methyl 1H-indene-2-carboxylate . The protocol involves three sequential steps:
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Salification: Sodium hydride and methyl carbonate react in toluene under reflux, followed by the dropwise addition of 5-chloro-1-indanone over 1.5–3 hours.
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Acidification: Hydrochloric acid is introduced to quench the reaction, yielding an intermediate after extraction and solvent removal.
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Oxidation: The intermediate undergoes enantioselective oxidation using cinchonine and cumene hydroperoxide, achieving a yield of 75–78% with an optical purity of 80–83% .
While this method targets a chloro-hydroxy derivative, analogous approaches could be adapted for methyl 1H-indene-2-carboxylate by modifying starting materials and reaction conditions. For instance, substituting 5-chloro-1-indanone with unsubstituted indanone may eliminate the chloro and hydroxy groups, directly yielding the parent compound.
Reaction Optimization
Key parameters influencing yield and enantiomeric excess include:
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Temperature: Maintaining reflux conditions (~110°C for toluene) during salification ensures complete deprotonation and nucleophilic attack.
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Solvent Selection: Toluene’s nonpolar nature facilitates intermediate solubility while minimizing side reactions.
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Catalyst Choice: Cinchona alkaloids like cinchonine induce asymmetry during oxidation, critical for producing enantiomerically pure products .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound’s stability is influenced by its ester functionality and conjugated π-system:
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